

# Antitumor agent-115 preclinical data

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## Compound of Interest

Compound Name: Antitumor agent-115

Cat. No.: B12386587

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## Identity of "Antitumor agent-115"

The designation "**Antitumor agent-115**" is not unique to a single compound and can refer to several distinct investigational drugs in preclinical or clinical development. This guide will focus on the most extensively documented of these, APG-115 (Alrizomadlin), a novel, orally active small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2).

Other agents identified with the "115" designation include:

- **Antitumor agent-115** (SS-12): A stachydrine derivative with anti-breast cancer properties.[\[1\]](#)
- S115: A heteroaromatic thiosemicarbazone compound with broad anti-cancer activity.[\[2\]](#)
- ZZW-115: An inhibitor of Nuclear Protein 1 (NUPR1) that induces cancer cell death.[\[3\]](#)[\[4\]](#)
- OBX-115: An engineered tumor-infiltrating lymphocyte (TIL) cell therapy.[\[5\]](#)

This document will proceed with a detailed overview of the preclinical data for APG-115.

## Preclinical Data for APG-115 (Alrizomadlin)

APG-115 is a potent and selective antagonist of the MDM2-p53 protein-protein interaction. By binding to MDM2, it prevents the degradation of the tumor suppressor protein p53, leading to p53 accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis in tumor cells with wild-type TP53.[\[6\]](#)[\[7\]](#)

## Data Presentation

### In Vitro Efficacy:

Cell Line	Cancer Type	IC50	Effect	Reference
MOLM-13	Acute Myeloid Leukemia (AML)	Not Specified	Potent inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest	<a href="#">[8]</a> <a href="#">[9]</a>
MV-4-11	Acute Myeloid Leukemia (AML)	Not Specified	Potent inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest	<a href="#">[9]</a>
OCI-AML-3	Acute Myeloid Leukemia (AML)	Not Specified	Potent inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest	<a href="#">[9]</a>
RS4;11	Acute Leukemia	38 nM	Potent cell growth inhibition	<a href="#">[10]</a>
LNCaP	Prostate Cancer	18 nM	Potent cell growth inhibition	<a href="#">[10]</a>
HCT116	Colon Cancer	104 nM	Potent cell growth inhibition	<a href="#">[10]</a>
STK11-mutant NSCLC cells	Non-Small Cell Lung Cancer	Not Specified	High sensitivity, induction of ferroptosis	<a href="#">[11]</a>
MOLP-8, H929, MM1S	Multiple Myeloma	Not Specified	Synergistic antiproliferative activity with pomalidomide	<a href="#">[12]</a>

## In Vivo Efficacy:

Model	Cancer Type	Dosing	Effect	Reference
MOLM-13 Xenograft	Acute Myeloid Leukemia (AML)	50 mg/kg, PO, QD	Significantly reduced tumor burden and prolonged survival	[8][9]
Patient-Derived Xenograft (PDX)	STK11-mutant NSCLC	Not Specified	Potent single- agent antitumor activity, 66% response rate	[11]
SJSA-1 Xenograft	Osteosarcoma	100 mg/kg	87% tumor regression	[10]
Syngeneic Tumor Models	Various	Not Specified	Enhanced antitumor activity when combined with anti-PD-1 therapy	[13]
Multiple Myeloma Xenograft	Multiple Myeloma	Not Specified	Enhanced tumor growth inhibition in combination with pomalidomide	[12]

## Experimental Protocols

### Cell Viability Assay:

AML cells were seeded at a density of 8,000 cells per well in an opaque 96-well plate. The cells were then incubated with increasing concentrations of APG-115 or a vehicle (DMSO) for 72 hours. Cell viability was measured using the Promega® CellTiter-Glo® 3D Cell Viability Assay. [9]

### Western Blot Analysis:

MOLM-13 cells were treated with various concentrations of APG-115 for 4 hours. Total protein was extracted, and the levels of MDM2, p53, p21, and  $\beta$ -actin (as a loading control) were determined by Western blot analysis.[9]

## In Vivo Xenograft Studies:

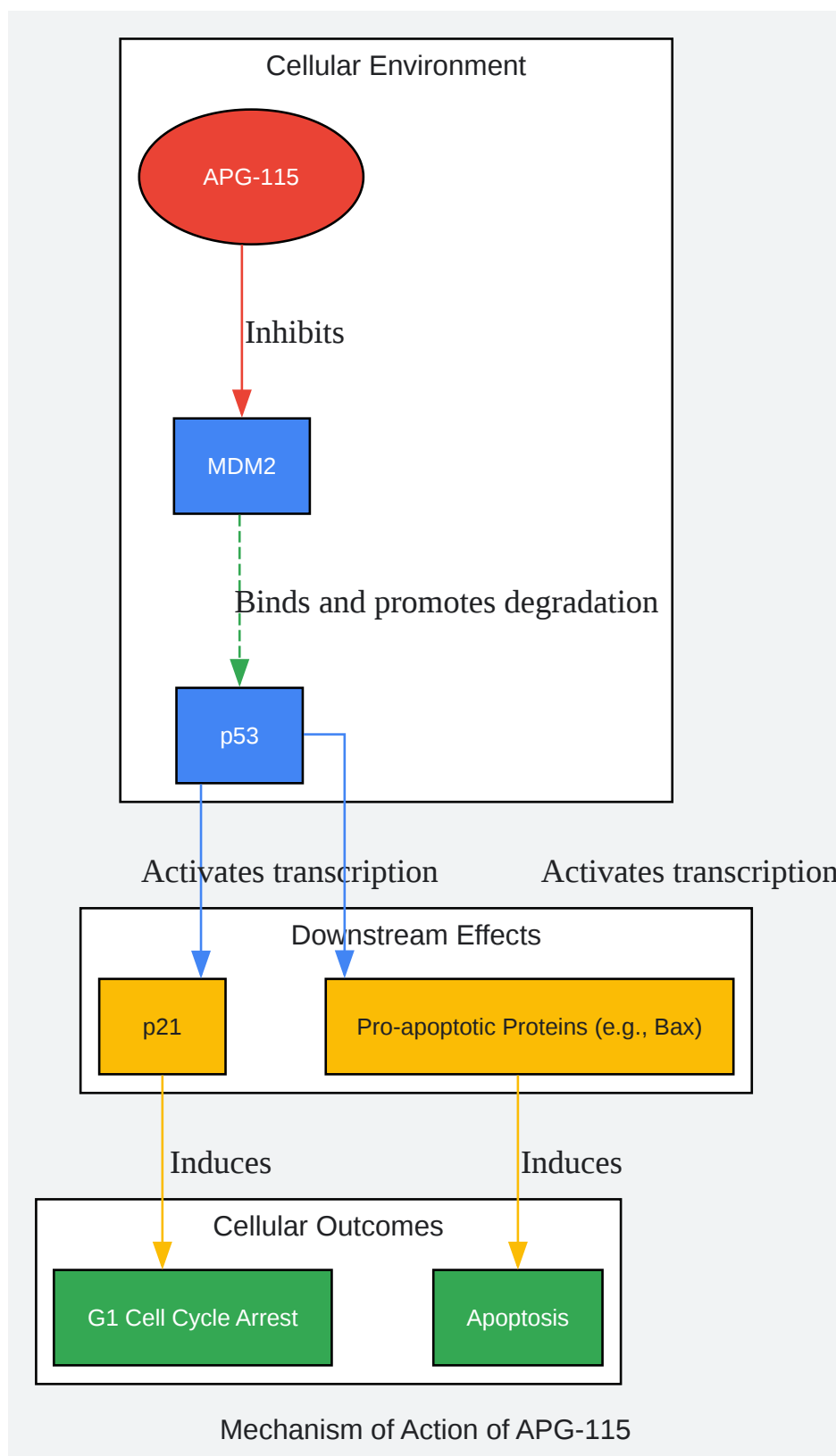
For the MOLM-13 AML model, mice were implanted with the cancer cells. Three days post-implantation, the mice were treated with either APG-115 (50 mg/kg, orally, once daily), a vehicle control, or in combination with other agents for a specified duration (e.g., 7 days). Tumor burden was assessed by measuring the percentage of human CD45+ cells in the bone marrow and spleen via flow cytometry. Survival was also monitored over time.[8][9]

For the SJSA-1 osteosarcoma model, nude mice with established tumors were treated daily with APG-115 at specified doses. Tumor volume was measured regularly to assess tumor growth inhibition and regression.[10]

## Flow Cytometry for Cell Cycle and Apoptosis:

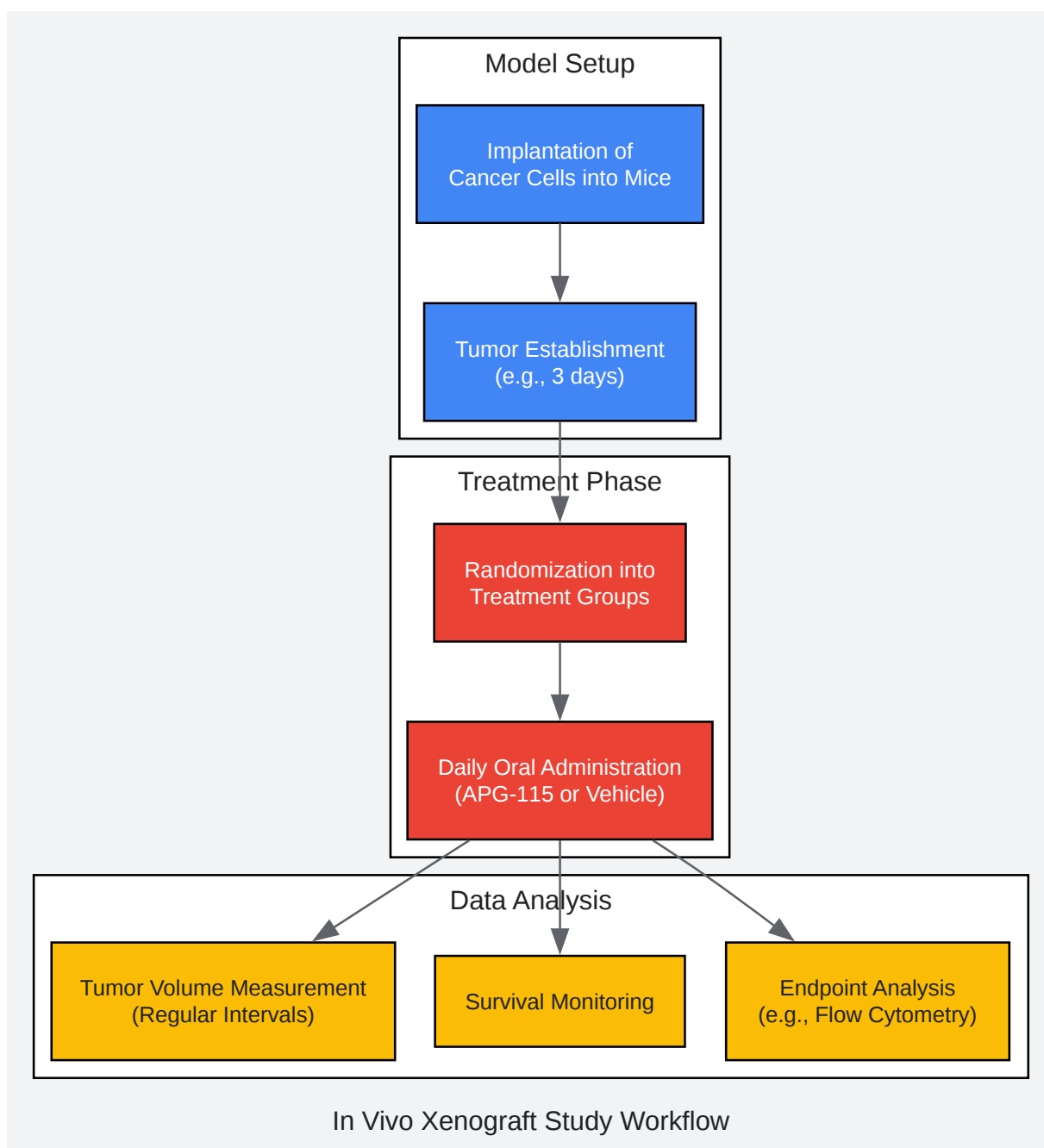
Cancer cells were treated with APG-115 for a designated time. For cell cycle analysis, cells were stained with propidium iodide (PI) to determine the proportion of cells in the G0/G1, S, and G2/M phases. For apoptosis analysis, cells were stained with Annexin V and PI to quantify the percentage of apoptotic cells.[8][9]

## Mandatory Visualization



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Caption: Mechanism of action of APG-115.



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